molecular formula C11H10N2O B6241847 1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one CAS No. 2021775-60-8

1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one

Cat. No. B6241847
CAS RN: 2021775-60-8
M. Wt: 186.2
InChI Key:
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Description

“1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms . Pyrazole derivatives have been found to be potent reagents in organic and medicinal synthesis . They are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of “1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in Claisen–Schmidt condensation reactions . The products of these reactions can exhibit a range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one” can be inferred from similar compounds. For instance, it is likely to be a solid at room temperature . Its solubility in various solvents can be determined experimentally.

Future Directions

The future directions for research on “1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one” could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it may be worthwhile to investigate its potential uses in pharmaceuticals and medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one involves the condensation of 1-(4-bromophenyl)-3-(1H-pyrazol-4-yl)propan-1-one with ethyl acetate in the presence of a base, followed by hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "1-(4-bromophenyl)-3-(1H-pyrazol-4-yl)propan-1-one", "Ethyl acetate", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1-(4-bromophenyl)-3-(1H-pyrazol-4-yl)propan-1-one and ethyl acetate in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to yield the intermediate 1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-ol.", "Step 4: Heat the intermediate with acetic anhydride to yield the final product, 1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one." ] }

CAS RN

2021775-60-8

Product Name

1-[3-(1H-pyrazol-4-yl)phenyl]ethan-1-one

Molecular Formula

C11H10N2O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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